1-(Diethylamino)butan-2-ol
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Overview
Description
1-(Diethylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO. It is a secondary alcohol with a diethylamino group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 1-bromobutane with diethylamine, followed by hydrolysis to yield the desired product . Another method involves the reduction of 1-(diethylamino)butan-2-one using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)butan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Thionyl chloride.
Major Products Formed:
Oxidation: 1-(Diethylamino)butan-2-one.
Reduction: this compound.
Substitution: 1-(Diethylamino)butyl chloride.
Scientific Research Applications
1-(Diethylamino)butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Diethylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-(Dimethylamino)butan-2-ol: Similar structure but with dimethylamino group instead of diethylamino.
1-(Diethylamino)propan-2-ol: Similar structure but with a shorter carbon chain.
1-(Diethylamino)pentan-2-ol: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Diethylamino)butan-2-ol is unique due to its specific combination of a diethylamino group and a butanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-(diethylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-8(10)7-9(5-2)6-3/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEXJQKKWOPGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC)CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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